molecular formula C22H22F4N2O4S B2544082 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-09-0

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2544082
CAS No.: 946217-09-0
M. Wt: 486.48
InChI Key: DJUUGHJCTNAKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and potential applications. The presence of both sulfonyl and benzoyl groups further adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the desired functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfonyl and benzoyl groups makes the compound susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of fluorinated derivatives.

Scientific Research Applications

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable compound for designing molecules with specific reactivity and interactions.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O4S/c1-15-13-18(5-6-19(15)23)33(30,31)28-11-12-32-21(28)7-9-27(10-8-21)20(29)16-3-2-4-17(14-16)22(24,25)26/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUUGHJCTNAKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.